5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran
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Overview
Description
5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran is a brominated derivative of benzofuran, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran typically involves the bromination of 2-methyl-2,3-dihydrobenzofuran. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the parent benzofuran compound
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Major Products
Substitution: Various substituted benzofuran derivatives.
Oxidation: Quinones and other oxidized products.
Reduction: 2-methyl-2,3-dihydrobenzofuran
Scientific Research Applications
5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used as a probe to study biological pathways and enzyme interactions.
Industrial Applications: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5,7-dibromo-2-methyl-2,3-dihydrobenzofuran involves its interaction with biological targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2,3-dihydrobenzofuran: Lacks the methyl group at the 2-position.
2-Methyl-2,3-dihydrobenzofuran: Lacks the bromine atoms at the 5 and 7 positions.
5-Bromo-2-methyl-2,3-dihydrobenzofuran: Contains only one bromine atom at the 5-position
Uniqueness
5,7-Dibromo-2-methyl-2,3-dihydrobenzofuran is unique due to the presence of both bromine atoms and the methyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential as a bioactive compound .
Properties
CAS No. |
89819-20-5 |
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Molecular Formula |
C9H8Br2O |
Molecular Weight |
291.97 g/mol |
IUPAC Name |
5,7-dibromo-2-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8Br2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h3-5H,2H2,1H3 |
InChI Key |
WSQVIXGSJNULTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)Br)Br |
Origin of Product |
United States |
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